molecular formula C45H74O18 B8019831 Timosaponin B III

Timosaponin B III

Cat. No. B8019831
M. Wt: 903.1 g/mol
InChI Key: ROHLIYKWVMBBFX-XNZAAYBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anemarsaponin B is a natural product found in Anemarrhena asphodeloides with data available.

Scientific Research Applications

  • Cytotoxic and Antineoplastic Activities :

    • Timosaponin B III, after undergoing acid hydrolysis, yielded derivatives that exhibited significant cytotoxic activity against various cancer cell lines, suggesting its potential in cancer therapy (Zhao et al., 2018).
    • Its derivative, Timosaponin A-III, demonstrated cytotoxic effects and the ability to induce apoptosis in HepG2 human hepatocellular carcinoma cells, suggesting its potential as an anticancer agent (Nho et al., 2016).
  • Antidepressive Activities :

    • Biotransformed products of Timosaponin B-III exhibited modest anti-depressive activity in mice, indicating its potential application in treating depression (Jiang et al., 2014).
  • Anti-inflammatory and Protective Effects :

    • Timosaponin B-II, another derivative, showed protective effects against high glucose-induced apoptosis in human umbilical vein endothelial cells, suggesting its utility in preventing diabetic cardiovascular complications (Guo et al., 2014).
  • Antithrombotic and Antiplatelet Activities :

    • Several saponins from Anemarrhena asphodeloides, including Timosaponin B-III, showed significant inhibitory effects on platelet aggregation, indicating potential as antithrombotic therapeutic agents (Zhang et al., 1999).
    • Timosaponin B-II, specifically, exhibited antiplatelet and antithrombotic activities, reinforcing its potential in treating ischaemic stroke (Lu et al., 2011).
  • Pharmacokinetics and Bioavailability :

    • Research on the pharmacokinetics of Timosaponin A-III indicated low bioavailability due to poor permeability and solubility, highlighting challenges in its clinical application (Wang et al., 2020).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21+,22-,23+,24-,25-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLIYKWVMBBFX-XNZAAYBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anemarsaponin B

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